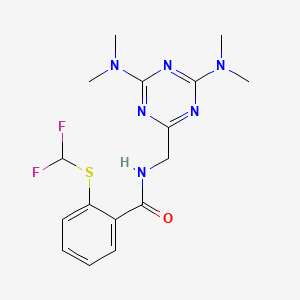
メチル(2-(4-(2-フルオロフェニル)ピペラジン-1-イル)エチル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further linked to a carbamate group
科学的研究の応用
Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate primarily targets Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in reduced uptake of nucleosides, affecting the function of these transporters .
Biochemical Pathways
The inhibition of ENTs by Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate affects the nucleotide synthesis pathway. This is because ENTs are responsible for the transport of nucleosides, which are essential for nucleotide synthesis . The downstream effects of this inhibition can impact various cellular processes that rely on nucleotide synthesis.
Pharmacokinetics
Its interaction with ents suggests it can enter cells to exert its effects
Result of Action
The primary molecular effect of Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate’s action is the inhibition of ENTs, leading to reduced nucleoside uptake . This can have various cellular effects, given the role of nucleosides in numerous cellular processes, including nucleotide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.
Carbamoylation: The final step involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol with methyl chloroformate in the presence of a base such as triethylamine to form methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions: Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
類似化合物との比較
Methyl (2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a methoxy group instead of a fluorine atom.
Methyl (2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl (2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)carbamate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from its analogs with different substituents.
特性
IUPAC Name |
methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-20-14(19)16-6-7-17-8-10-18(11-9-17)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCFSTQQRLFATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-tert-butylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591908.png)

![2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2591911.png)



![4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)
![4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine](/img/structure/B2591920.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2591923.png)


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)

